molecular formula C15H19N3O2 B3833479 N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

Cat. No. B3833479
M. Wt: 273.33 g/mol
InChI Key: BPLHHXCPTGBRQI-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH belongs to the class of hydrazide derivatives, which are known for their diverse pharmacological activities. In

Mechanism Of Action

The exact mechanism of action of N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is not fully understood. However, it has been proposed that N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide exerts its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and α-glucosidase.

Biochemical And Physiological Effects

N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of disease. N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been characterized by various analytical techniques. N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. In addition, N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide. One potential avenue of research is to further investigate the pharmacological effects of N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in animal models of disease. Another area of research is to explore the potential use of N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide as a therapeutic agent in humans. In addition, it may be possible to develop new derivatives of N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide with improved pharmacological properties. Finally, it may be possible to use N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide as a tool compound to study the role of various signaling pathways in disease.

Scientific Research Applications

N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and anti-diabetic effects. N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(2)10-16-17-15(20)12-5-7-13(8-6-12)18-9-3-4-14(18)19/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLHHXCPTGBRQI-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/NC(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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